Product packaging for cis-(Dppe)NI(O-tolyl)CL(Cat. No.:)

cis-(Dppe)NI(O-tolyl)CL

Cat. No.: B13444207
M. Wt: 583.7 g/mol
InChI Key: ZBMZNYPZANJCQG-UHFFFAOYSA-M
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Description

Cis-(Dppe)NI(O-tolyl)CL is a useful research compound. Its molecular formula is C33H31ClNiP2- and its molecular weight is 583.7 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H31ClNiP2- B13444207 cis-(Dppe)NI(O-tolyl)CL

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H31ClNiP2-

Molecular Weight

583.7 g/mol

IUPAC Name

chloronickel;2-diphenylphosphanylethyl(diphenyl)phosphane;methylbenzene

InChI

InChI=1S/C26H24P2.C7H7.ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-7-5-3-2-4-6-7;;/h1-20H,21-22H2;2-5H,1H3;1H;/q;-1;;+1/p-1

InChI Key

ZBMZNYPZANJCQG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]

Origin of Product

United States

Synthesis and Characterization

The preparation of cis-(dppe)Ni(o-tolyl)Cl is typically achieved through a straightforward and high-yielding synthetic route. The process involves the reaction of a nickel(II) precursor, such as nickel(II) chloride, with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and an o-tolyl Grignard reagent, like o-tolylmagnesium chloride. acs.org The reaction is generally carried out in a solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent the oxidation of the nickel center.

A common procedure involves the initial formation of the [dppe]NiCl₂ complex by reacting NiCl₂ with dppe. acs.org This intermediate is then treated with one equivalent of the o-tolyl Grignard reagent. acs.org The mixture is typically stirred at a controlled temperature, for instance at 0 °C, to facilitate the transmetalation, where the o-tolyl group displaces one of the chloride ligands on the nickel center. acs.org The final product can then be isolated and purified.

The structural integrity and identity of this compound are confirmed using a range of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is crucial for verifying the coordination of the dppe ligand and confirming the cis geometry. X-ray crystallography provides definitive proof of the compound's solid-state structure, revealing key bond lengths and angles. acs.org Elemental analysis is also employed to validate the stoichiometry of the complex.

Molecular and Electronic Structure

cis-(dppe)Ni(o-tolyl)Cl is a nickel(II) complex characterized by a square planar geometry around the central nickel atom. acs.orgsmolecule.com The "cis" designation indicates that the two phosphorus atoms of the bidentate dppe ligand occupy adjacent coordination sites. This arrangement is in contrast to "trans" isomers where they would be positioned opposite to each other. The remaining two coordination sites are occupied by the o-tolyl group and a chloride ligand.

The dppe ligand plays a crucial role in stabilizing the nickel center and influencing its electronic properties and reactivity. The steric bulk of the o-tolyl group also significantly impacts the complex's properties, contributing to its stability and influencing the selectivity in catalytic reactions.

While specific crystallographic data for this compound is available in the literature, a general understanding of its structure can be gleaned from related complexes. For instance, in a series of LNi(aryl)X complexes, those with bidentate ligands like dppe often adopt a cis, square planar geometry. acs.org The precise bond lengths and angles are influenced by the steric and electronic nature of both the phosphine (B1218219) and the aryl group. acs.org

Reactivity and Catalytic Applications

The primary application of cis-(dppe)Ni(o-tolyl)Cl is as an air-stable precatalyst in homogeneous catalysis, particularly for carbon-carbon bond-forming cross-coupling reactions. smolecule.com Its stability under ambient conditions makes it a more convenient alternative to air-sensitive Ni(0) sources like Ni(cod)₂ (where cod is 1,5-cyclooctadiene), obviating the need for glovebox or Schlenk line techniques. acs.org

This precatalyst can be activated in situ by various reagents. Nucleophilic reagents such as Grignard reagents (RMgX) or organozinc compounds can activate the complex through a transmetalation/reductive elimination sequence. nih.gov It can also be activated by electrophilic reagents. smolecule.com

One notable application is in the coupling of benzyl (B1604629) chlorides with alkenes. smolecule.com The complex facilitates these reactions, making it a valuable tool in synthetic organic chemistry for the production of pharmaceuticals, agrochemicals, and other fine chemicals. smolecule.com Studies have shown that in certain reactions, catalysts derived from this precatalyst can exhibit enhanced rates and maintain high selectivity compared to those generated from Ni(cod)₂. acs.org

Comparisons with Analogous Diphosphine Nickel Complexes

Varied Diphosphine Ligands and their Structural Effects

The diphosphine ligand is a cornerstone of the complex's architecture, influencing its fundamental properties. Variations in the diphosphine backbone and substituents lead to significant changes in the nickel complex's behavior.

Effects of Bite Angle and Backbone Rigidity on Coordination Geometry and Reactivity

The bite angle, defined as the P-Ni-P angle, is a critical parameter dictated by the diphosphine ligand's backbone. cmu.edu It plays a crucial role in determining both the coordination geometry and the reactivity of the complex. researchgate.net Ligands with different length bridges between the phosphorus atoms, such as 1,2-bis(diphenylphosphino)methane (dppm), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and 1,3-bis(diphenylphosphino)propane (B126693) (dppp), form five-, six-, and seven-membered chelate rings, respectively, with correspondingly different natural bite angles. cmu.eduresearchgate.net

For square-planar complexes, a P-M-P angle of approximately 90° is often preferred, making ligands that form five-membered rings, like dppe, particularly stable. cmu.edu The rigidity of the ligand backbone also plays a significant role. More rigid backbones can enforce specific coordination geometries, which may enhance catalytic activity by preventing the adoption of less reactive conformations. cmu.edu For instance, the use of diphosphines with wide bite angles has been shown to accelerate reductive elimination in nickel-catalyzed reactions. bohrium.com

The interplay between bite angle and backbone rigidity can be seen in the hydrocyanation of styrene, where increasing the natural bite angle of the diphosphine ligand can lead to a distortion towards tetrahedral coordination, affecting the reaction rate. cmu.edu In some cases, the flexibility of the ligand is essential to accommodate the geometric changes that occur during a catalytic cycle. cmu.edu

Table 1: Comparison of Diphosphine Ligands and their Properties in Nickel Complexes
Diphosphine LigandAbbreviationBridge Length (n in Ph₂P(CH₂)ₙPPh₂)Typical Bite Angle in Ni(II) ComplexesObserved Effects
1,2-bis(diphenylphosphino)methanedppm1~73°Forms strained four-membered rings, can lead to bridged bimetallic complexes. researchgate.net
1,2-bis(diphenylphosphino)ethanedppe2~85°Forms stable five-membered rings, often favoring cis-coordination. cmu.edunih.gov
1,3-bis(diphenylphosphino)propanedppp3~91°Forms more flexible six-membered rings, can accommodate various geometries. researchgate.netnih.gov
1,4-bis(diphenylphosphino)butane (B1266417)dppb4>90°Can lead to trans coordination or bridged bimetallic complexes. google.com

Influence on Stereochemistry (e.g., cis vs. trans Preference)

The structure of the diphosphine ligand is a primary determinant of the stereochemistry of the resulting nickel complex, particularly the preference for a cis or trans arrangement of other ligands. Diphosphine ligands with shorter backbones, such as dppe, strongly favor the formation of cis isomers due to the geometric constraints of forming a stable five-membered chelate ring. researchgate.netsmolecule.com

In contrast, diphosphines with longer, more flexible backbones can accommodate a trans geometry. For example, increasing the length of the alkyl bridge in certain diphosphine ligands from one to two carbons has been shown to switch the preferred geometry of palladium(II) complexes from cis to trans. acs.org The trans influence of the phosphine (B1218219) ligands themselves can also play a role, with stronger trans-influencing phosphines potentially favoring a trans arrangement to minimize electronic repulsion with other ligands. nih.govrsc.org

The preference for a cis or trans geometry can have a profound impact on the reactivity of the complex. For many catalytic reactions, a cis configuration is required for key steps like migratory insertion to occur. bohrium.com Therefore, the ability of a diphosphine ligand to enforce a cis geometry can be a critical factor in its effectiveness as a ligand in catalysis.

Impact on Complex Stability and Isolability

The chelate effect, where a bidentate ligand forms a more stable complex than two analogous monodentate ligands, is a key factor in the stability of diphosphine nickel complexes. cmu.edu The stability and isolability of these complexes are significantly influenced by the nature of the diphosphine ligand.

Ligands like dppe, which form stable five-membered chelate rings, generally lead to robust and easily isolable complexes. cmu.edusmolecule.com The steric bulk of the substituents on the phosphorus atoms also contributes to stability. Bulky substituents can protect the metal center from unwanted side reactions, thereby increasing the complex's stability. nih.gov However, excessive steric bulk can also hinder the coordination of substrates and reduce reactivity. nih.gov

Variations in Aryl and Halide Ligands

Beyond the diphosphine, the nature of the aryl and halide ligands also significantly modulates the properties of the nickel complex.

Steric and Electronic Effects of Different Aryl Substituents (e.g., mesityl vs. ortho-tolyl)

The steric and electronic properties of the aryl ligand directly influence the reactivity and stability of the nickel complex. The steric bulk of the aryl group can affect the coordination of other ligands and substrates. For example, a bulkier aryl group like mesityl (2,4,6-trimethylphenyl) will exert more steric hindrance around the nickel center than an o-tolyl group. nih.govresearchgate.net This steric pressure can influence bond lengths and angles within the complex. nih.gov

The stability of nickel(I) aryl species has been shown to be inversely correlated with the steric bulk of the aryl ligand. nih.govresearchgate.net Complexes with less sterically demanding aryl groups tend to be more stable. nih.gov

Electronically, the substituents on the aryl ring can alter the electron density at the nickel center. Electron-donating groups on the aryl ring can increase the electron density on the metal, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups can make the metal center more electrophilic. These electronic effects can have a significant impact on the rates of key catalytic steps such as oxidative addition and reductive elimination. d-nb.info

Table 2: Influence of Aryl and Halide Ligands on Nickel Complex Properties
Ligand VariationExampleKey EffectsImpact on Reactivity and Stability
Aryl Substituento-tolylModerate steric bulk. nih.govContributes to the stability of the complex while allowing for reactivity. smolecule.com
MesitylIncreased steric bulk compared to o-tolyl. nih.govCan influence coordination geometry and decrease the stability of certain oxidation states. nih.gov
Halide IdentityClStronger electron-withdrawing nature compared to Br and I. nih.govrsc.orgCan influence the rate of oxidative addition and the overall stability of the complex. nih.govrsc.org
BrIntermediate properties between Cl and I. nih.govrsc.orgOften used in comparative studies of halide effects. nih.govrsc.org
IWeaker electron-withdrawing nature and larger size. nih.govrsc.orgCan lead to faster rates of halide abstraction in some reactions. rsc.org

Influence of Halide Identity (Cl, Br, I) on Reactivity and Stability

The identity of the halide ligand (Cl, Br, or I) can have a notable effect on the reactivity and stability of the nickel complex. The electronegativity of the halides decreases down the group (Cl > Br > I), which influences the electronic properties of the nickel center. nih.gov A more electronegative halide like chloride will make the nickel center more electron-deficient.

The strength of the carbon-halogen bond in aryl halides (C-Cl > C-Br > C-I) is a critical factor in oxidative addition reactions. rsc.org Reactions involving the cleavage of a C-Cl bond are generally more challenging than those involving C-Br or C-I bonds. nih.gov The nature of the halide on the nickel complex itself can also influence its reactivity in subsequent steps. For instance, the rate of certain reactions has been shown to vary with the halide, with iodide sometimes leading to faster reactions due to the lability of the nickel-iodide bond. rsc.org

In some cases, the halide identity has a less pronounced effect on the reaction energetics compared to the electronic effects of other ligands. rsc.org However, the choice of halide can still be a crucial parameter for optimizing catalytic performance and ensuring the stability of the complex. nih.govresearchgate.net

An In-depth Look at the Organonickel Compound cis-(Dppe)NI(O-tolyl)CL

The organonickel compound this compound is a significant subject of study in the field of organometallic chemistry, particularly for its role as a versatile and air-stable precatalyst in a variety of nickel-catalyzed transformations. This article provides a detailed examination of its synthesis, structural characteristics, reactivity, and its position within the broader context of analogous diphosphine nickel complexes and related organonickel systems.

Advanced Methodologies in the Study of Nickel Phosphine Complexes

In Situ Spectroscopic Monitoring of Reaction Pathways

The elucidation of reaction mechanisms and the real-time observation of catalytic species are critical for optimizing reaction conditions and developing more efficient catalysts. In situ spectroscopic techniques are powerful tools for monitoring the transformation of precatalysts like cis-(dppe)Ni(o-tolyl)Cl into active catalytic species and tracking the entire catalytic cycle.

Detailed research has utilized various spectroscopic methods to follow the activation of Ni(II) precatalysts. For related (dppe)Ni systems, in situ Infrared (IR) spectroscopy has been employed to measure the initiation rates during polymerization reactions. umich.edu This method allows for the direct observation of changes in bonding and the formation of intermediates as the reaction progresses. Another powerful technique involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, by incorporating a fluorine-containing tag into the reactive ligand of a (dppe)Ni precatalyst, researchers have used ¹⁹F NMR spectroscopy to directly observe the nickel species and calculate the rate constants for reductive elimination. umich.edu

The activation of Ni(II) precatalysts can be initiated through several pathways depending on the reaction conditions. encyclopedia.pub In the presence of organometallic reagents like boronic acids, activation can occur via transmetalation, leading to a diaryl Ni(II) intermediate that reductively eliminates to form the Ni(0) catalyst. encyclopedia.pub Light can also play a role in activating certain Ni(II) complexes, where photolysis of a Ni(II)-halide or Ni(II)-carbon bond generates the active Ni(I) species. nih.gov Techniques such as transient absorption spectroscopy and pulse radiolysis are employed to study these ultrafast processes and characterize the radical intermediates involved. nih.govrsc.org While not specifically detailed for this compound, these advanced methods provide a framework for understanding its activation pathways.

Advanced Computational Chemistry Techniques beyond Standard DFT

While Density Functional Theory (DFT) is a standard tool for studying the mechanisms of nickel-catalyzed reactions, more advanced computational techniques provide deeper insights into the electronic structure and bonding of complexes like this compound. acs.orgscispace.com These methods help to rationalize reactivity, stability, and the role of ligands in catalysis.

One such advanced approach is the combination of the Extended Transition State (ETS) method with Natural Orbitals for Chemical Valence (NOCV) analysis. The ETS-NOCV method is a powerful tool for analyzing the chemical bond between fragments, such as the nickel center and its ligands. mdpi.comresearchgate.net It decomposes the total interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms. The NOCV analysis provides a qualitative and quantitative picture of the orbital contributions to the bond, visualizing the charge deformation density and identifying the key donor-acceptor interactions. mdpi.comresearchgate.net For instance, in related nickel-phosphine complexes, this analysis has been used to quantify the degree of σ-donation from the phosphine (B1218219) ligand to the nickel center and the extent of π-backbonding from the metal to the ligand. mdpi.comresearchgate.net

The Quantum Theory of Atoms In Molecules (QTAIM) is another technique that provides a rigorous definition of chemical bonds and atomic properties based on the topology of the electron density. mdpi.comresearchgate.net By analyzing critical points in the electron density, QTAIM can characterize the nature of metal-ligand interactions (e.g., covalent vs. electrostatic) and reveal subtle electronic effects. researchgate.net Natural Bond Orbital (NBO) analysis is also frequently employed to study charge distribution and donor-acceptor interactions within the complex. acs.orgmdpi.com

These methods have been applied to various nickel-phosphine systems to understand phenomena like the atypical bent geometries of some d¹⁰-Ni(0) complexes, which are attributed to strong π-backbonding. rsc.org For this compound, these advanced computational tools could be used to:

Precisely quantify the electronic influence of the cis-chelating dppe ligand versus trans-disposed ligands.

Analyze the Ni-C(o-tolyl) bond and its role in the stability and reactivity of the complex.

Investigate the transition states of key catalytic steps, such as oxidative addition and reductive elimination, with greater accuracy than standard DFT.

The table below summarizes some of these advanced computational techniques and their applications in the study of nickel-phosphine complexes.

Computational TechniqueInformation GainedRelevance to this compound
ETS-NOCV Decomposes and visualizes metal-ligand bonding interactions into orbital and electrostatic components. mdpi.comresearchgate.netQuantifies the σ-donation and π-backbonding characteristics of the dppe and o-tolyl ligands.
QTAIM Characterizes the nature of chemical bonds (e.g., covalent, ionic) based on electron density topology. mdpi.comresearchgate.netProvides a detailed description of the Ni-P, Ni-C, and Ni-Cl bonds.
NBO Analysis Analyzes charge distribution, hybridization, and donor-acceptor interactions. acs.orgmdpi.comElucidates the charge on the nickel center and the electronic influence of the ligands.

Strategies for Enhancing Air and Thermal Stability of Nickel(II) Precatalysts

A significant challenge in nickel catalysis is the air and moisture sensitivity of many Ni(0) sources, such as Ni(cod)₂. acs.orgresearchgate.net The development of air-stable Ni(II) precatalysts like this compound, which can be easily activated in situ, represents a major advance. acs.orgsigmaaldrich.com However, the stability of these Ni(II) organometallic complexes can vary significantly depending on their ligand sphere. nih.govacs.org

Research has shown that a key strategy for enhancing the stability of L₂Ni(aryl)X complexes is to increase the steric bulk around the nickel center. nih.govacs.orggoogle.com This steric shielding is hypothesized to protect the metal from associative substitution or decomposition pathways initiated by atmospheric oxygen or moisture. nih.govacs.org The o-tolyl group in this compound provides a degree of steric hindrance that contributes to its stability compared to less hindered analogues. acs.orgresearchgate.net However, further increasing the steric bulk of the aryl group often leads to a dramatic improvement in stability.

For example, studies comparing Ni(II) complexes with an o-tolyl group to those with a more sterically demanding 2-mesityl (2,4,6-trimethylphenyl) or 2,4,6-triisopropylphenyl group have demonstrated this principle effectively. nih.govacs.orggoogle.com While some o-tolyl complexes show signs of decomposition after several days in the air, their mesityl analogues are often indefinitely stable solids. nih.govacs.orggoogle.com This strategy has enabled the synthesis of stable precatalysts with phosphine ligands that would otherwise yield unstable o-tolyl complexes. nih.govacs.org

The following table compares the stability of several Ni(II) precatalysts, illustrating the impact of the aryl group's steric bulk.

ComplexAryl GroupStability
trans-(PEt₃)₂Ni(o-tolyl)Clo-tolylCan be isolated in >90% yield, but decomposes after several days in air. nih.govacs.org
trans-(PⁿBu₃)₂Ni(o-tolyl)Clo-tolylUnstable liquid at room temperature, cannot be stored for more than a few days. nih.govacs.org
trans-(PⁿBu₃)₂Ni(2-mesityl)Br2-mesitylIndefinitely stable solid. nih.govacs.orggoogle.com
[dppp]Ni(o-tolyl)Clo-tolylDifficult to synthesize in good yield and purity; not very stable. nih.gov
cis-[dppp]Ni(2-mesityl)Br2-mesitylStable and can be isolated. nih.gov
trans-(PMe₂Ph)₂Ni(2,4,6-triisopropylphenyl)Br2,4,6-triisopropylphenylDemonstrates no air or water sensitivity, unlike the o-tolyl and mesityl analogues. nih.govacs.org

The choice of the phosphine ligand also plays a crucial role. Bidentate, chelating ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) generally confer greater stability to the complex compared to monodentate ligands. smolecule.com The cis-geometry enforced by the dppe ligand in this compound provides a balance of steric and electronic effects that enhances its stability and optimizes its catalytic performance. smolecule.com

Q & A

Basic Questions

Q. How is cis-(Dppe)Ni(O-tolyl)Cl synthesized, and what analytical techniques confirm its structural integrity?

  • Methodological Answer : The synthesis typically involves reacting a nickel precursor (e.g., NiCl₂) with 1,2-bis(diphenylphosphino)ethane (Dppe) and an o-tolyl Grignard reagent under inert conditions. Key steps include ligand substitution and crystallization. Structural confirmation requires:

  • NMR Spectroscopy : 31^{31}P NMR to verify Dppe coordination (expected doublet for cis geometry) .
  • X-ray Crystallography : Definitive proof of the cis configuration via bond angles and distances (e.g., Ni–P and Ni–Cl bond lengths). SHELX software is commonly used for structure refinement .
  • Elemental Analysis : To validate stoichiometry.

Q. What spectroscopic features distinguish cis-(Dppe)Ni(O-tolyl)Cl from its structural isomers?

  • Methodological Answer :

  • 31^{31}P NMR : A cis geometry produces two distinct phosphorus environments due to inequivalent Dppe positions, resulting in a doublet (vs. a singlet for trans isomers) .
  • IR Spectroscopy : Ni–Cl stretching vibrations (~300–350 cm⁻¹) and aryl C–H out-of-plane bending (700–800 cm⁻¹) provide ligand-binding evidence.
  • X-ray Diffraction : Compare Ni–P–P–Ni torsion angles; cis isomers exhibit angles <90°, while trans isomers approach 180° .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure of cis-(Dppe)Ni(O-tolyl)Cl?

  • Methodological Answer :

  • Software : Use the Amsterdam Density Functional (ADF) program to calculate frontier molecular orbitals (FMOs), such as HOMO-LUMO gaps, to predict redox activity .
  • Basis Sets : Employ Slater-type orbitals (STOs) for accurate metal-ligand bonding analysis.
  • Kinetic Energy Density : Incorporate gradient expansions to model electron correlation effects, as outlined in the Colle-Salvetti DFT framework .
  • Validation : Compare computed bond lengths/angles with experimental X-ray data to assess accuracy .

Q. What experimental approaches elucidate the catalytic mechanisms involving cis-(Dppe)Ni(O-tolyl)Cl in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying substrate concentrations to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
  • Isotopic Labeling : Use deuterated aryl halides to track C–H bond activation pathways.
  • Computational Modeling : Pair DFT with the "Activation-Strain TS Interaction" (ATS) model to map transition states and identify steric/electronic bottlenecks .
  • In Situ Spectroscopy : Employ 31^{31}P NMR to detect intermediate Ni species during catalysis .

Q. How do variations in the phosphine ligand (e.g., Dppe vs. other bisphosphines) impact the catalytic efficiency of nickel complexes like cis-(Dppe)Ni(O-tolyl)Cl?

  • Methodological Answer :

  • Ligand Screening : Synthesize analogs with modified bisphosphines (e.g., Dppp, Dcpb) and compare turnover frequencies (TOFs) in model reactions (e.g., Suzuki-Miyaura coupling).
  • Hammett Analysis : Correlate ligand electronic parameters (σ) with catalytic activity to quantify electronic effects .
  • Steric Maps : Calculate Tolman cone angles to assess steric hindrance at the Ni center .
  • Benchmarking : Use controlled experiments with identical substrates to isolate ligand-specific contributions .

Q. What strategies resolve contradictions in reported catalytic activities of cis-(Dppe)Ni(O-tolyl)Cl across different substrates?

  • Methodological Answer :

  • Substrate Scope Analysis : Systematically test aryl/heteroaryl chlorides and amines to identify steric/electronic compatibility trends .
  • Solvent Effects : Compare polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to assess solvation’s role in reaction kinetics .
  • Error Analysis : Replicate conflicting studies under identical conditions (temperature, catalyst loading) to isolate variables.
  • Meta-Review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor .

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